molecular formula C10H14BrClFN B6216333 [1-(4-bromo-3-fluorophenyl)propyl](methyl)amine hydrochloride CAS No. 2751619-90-4

[1-(4-bromo-3-fluorophenyl)propyl](methyl)amine hydrochloride

Cat. No. B6216333
CAS RN: 2751619-90-4
M. Wt: 282.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromo-3-fluorophenyl)propyl](methyl)amine hydrochloride is an organic compound with the chemical formula C9H13BrFN. It is a colorless solid that is soluble in water and is commonly used as a reagent in organic synthesis. It is also used as an intermediate in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-fluorophenyl)propyl](methyl)amine hydrochloride is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine in the brain, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
1-(4-bromo-3-fluorophenyl)propyl](methyl)amine hydrochloride has a variety of biochemical and physiological effects. It has been shown to increase levels of acetylcholine in the brain, which can lead to improved cognitive function, increased alertness, and improved memory. In addition, the compound has been shown to increase the release of dopamine, which can lead to improved mood and increased motivation.

Advantages and Limitations for Lab Experiments

The use of 1-(4-bromo-3-fluorophenyl)propyl](methyl)amine hydrochloride in laboratory experiments has several advantages. The compound is relatively inexpensive, and it is easy to synthesize in the laboratory. In addition, the compound is soluble in water, making it easy to use in a variety of laboratory experiments.
However, there are also some limitations to the use of 1-(4-bromo-3-fluorophenyl)propyl](methyl)amine hydrochloride in laboratory experiments. The compound is not very stable, and it can degrade over time. In addition, it is not very soluble in organic solvents, which can limit its use in some experiments.

Future Directions

1-(4-bromo-3-fluorophenyl)propyl](methyl)amine hydrochloride has a wide range of potential future applications. It could be used to develop new drugs that target the enzyme acetylcholinesterase, which could have therapeutic applications in the treatment of neurological disorders. In addition, it could be used to develop new agrochemicals that could be used to improve crop yields. Finally, it could be used to develop new industrial chemicals that could be used in a variety of industrial processes.

Synthesis Methods

1-(4-bromo-3-fluorophenyl)propyl](methyl)amine hydrochloride can be synthesized using a variety of methods. The most common method involves the reaction of 4-bromo-3-fluorophenylacetonitrile with trimethylsulfonium iodide in the presence of an aqueous solution of hydrochloric acid. This reaction results in the formation of 1-(4-bromo-3-fluorophenyl)propyl](methyl)amine hydrochloride.

Scientific Research Applications

1-(4-bromo-3-fluorophenyl)propyl](methyl)amine hydrochloride has a wide range of scientific research applications. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used in the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase. In addition, 1-(4-bromo-3-fluorophenyl)propyl](methyl)amine hydrochloride has been used in the synthesis of peptide-based drugs, such as the anti-cancer drug erlotinib.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(4-bromo-3-fluorophenyl)propyl](methyl)amine hydrochloride involves the reaction of 4-bromo-3-fluorobenzyl bromide with propylamine followed by methylation of the resulting amine with methyl iodide. The final step involves the formation of the hydrochloride salt of the product.", "Starting Materials": [ "4-bromo-3-fluorobenzyl bromide", "propylamine", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ { "Reactants": "4-bromo-3-fluorobenzyl bromide, propylamine, sodium hydroxide", "Conditions": "Room temperature, diethyl ether solvent", "Products": "1-(4-bromo-3-fluorophenyl)propylamine" }, { "Reactants": "1-(4-bromo-3-fluorophenyl)propylamine, methyl iodide", "Conditions": "Room temperature, diethyl ether solvent", "Products": "[1-(4-bromo-3-fluorophenyl)propyl](methyl)amine" }, { "Reactants": "[1-(4-bromo-3-fluorophenyl)propyl](methyl)amine, hydrochloric acid", "Conditions": "Heating, water solvent", "Products": "[1-(4-bromo-3-fluorophenyl)propyl](methyl)amine hydrochloride" } ] }

CAS RN

2751619-90-4

Molecular Formula

C10H14BrClFN

Molecular Weight

282.6

Purity

95

Origin of Product

United States

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